molecular formula C9H11BrO2 B3059500 2-((4-Bromobenzyl)oxy)ethanol CAS No. 400837-92-5

2-((4-Bromobenzyl)oxy)ethanol

Cat. No. B3059500
CAS RN: 400837-92-5
M. Wt: 231.09 g/mol
InChI Key: LLQTUWZOWFAZCE-UHFFFAOYSA-N
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Description

2-((4-Bromobenzyl)oxy)ethanol is a chemical compound used extensively in scientific experiments. It has a molecular formula of C9H11BrO2 and a molecular weight of 231.09 g/mol .


Molecular Structure Analysis

The molecular structure of this compound consists of a bromobenzyl group attached to an ethanol molecule via an ether linkage . This structure is likely to influence its physical and chemical properties, as well as its reactivity.

Scientific Research Applications

Synthesis of Polycyclic Aromatic Hydrocarbons

  • Cascade Reaction Catalyzed by Palladium Complex: A study by Iwasaki et al. (2015) describes the use of o-bromobenzyl alcohol in the synthesis of multisubstituted triphenylenes and phenanthrenes through a cascade reaction. This process, catalyzed by a palladium complex, is significant for the efficient synthesis of polycyclic aromatic hydrocarbons (Iwasaki, Araki, Iino, & Nishihara, 2015).

Enantioresolution in Pharmaceutical Chemistry

Catalysis and Oxidation Reactions

  • Oxidation Catalyzed by Methyltrioxorhenium (MTO): In research conducted by Zauche and Espenson (1998), the role of o-bromobenzyl alcohol in the oxidation of alcohols using hydrogen peroxide and MTO as a catalyst was explored. This study contributes to understanding the mechanisms of oxidation in organic chemistry (Zauche & Espenson, 1998).

Photoreduction Mechanisms

  • Selective Photoreduction in Different Solvents: Huang et al. (2015) investigated the catalyzed selective photoreduction mechanism for 4-bromobenzaldehyde in ethanol and acetonitrile solvents. This research aids in understanding how different solvents impact photoreduction processes (Huang, Peng, Gu, & Zhang, 2015).

Crystal Growth and Material Science

  • Single Crystal Growth of Organic Materials: A study by Solanki, Rajesh, and Suthan (2021) on the growth and characterization of 2-bromobenzyl alcohol single crystals highlights its importance in the field of material science. The research provides insights into the properties of these crystals, which can have various applications (Solanki, Rajesh, & Suthan, 2021).

Alcohol Dehydrogenase Studies

properties

IUPAC Name

2-[(4-bromophenyl)methoxy]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO2/c10-9-3-1-8(2-4-9)7-12-6-5-11/h1-4,11H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLQTUWZOWFAZCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COCCO)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50479863
Record name 2-{[(4-bromophenyl)methyl]oxy}ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50479863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

400837-92-5
Record name 2-{[(4-bromophenyl)methyl]oxy}ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50479863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Ethylene glycol (0.084 mL, 1.5 mmol) was added to NaH (38 mg, 1.52 mmol, 95% in oil) in THF (3 mL). 1-Bromo-4-(bromomethyl)benzene (370 mg, 1.5 mmol) was added to the reaction, and the residual 1-bromo-4-(bromomethyl)benzene was transferred to the reaction tube with additional THF (1 mL). (Bu)4NI (55 mg, 0.15 mmol) was then added, and the reaction was heated at 60° C. for 18 h and then rt for 4 h. H2O (2 mL) and EtOAc (2 mL) were added, and the layers were separated via pipette. The aqueous layer was extracted with EtOAc (1×1 mL), and the combined organic layers were concentrated. The crude product was purified on a SPE cartridge (5 g silica) eluting with the following 10 mL fractions: 30% EtOAc/hexanes (fractions 1,2), 50% EtOAc/hexanes (fraction 3), and 75% EtOAc/hexanes (fraction 4) to give the title compound (139 mg, 40%). The product was characterized by 1H NMR (400 MHz) in CDCl3.
Quantity
0.084 mL
Type
reactant
Reaction Step One
Name
Quantity
38 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
370 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
2 mL
Type
reactant
Reaction Step Four
Name
Quantity
2 mL
Type
solvent
Reaction Step Four
Quantity
55 mg
Type
catalyst
Reaction Step Five
Name
Quantity
1 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-((4-Bromobenzyl)oxy)ethanol
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